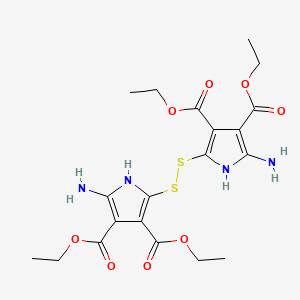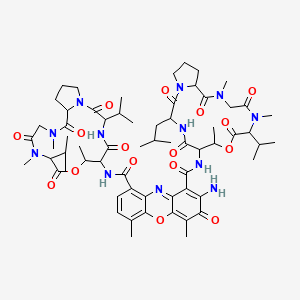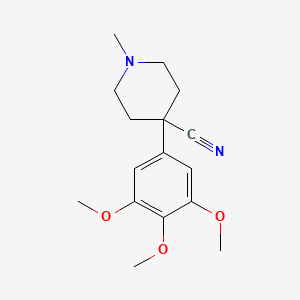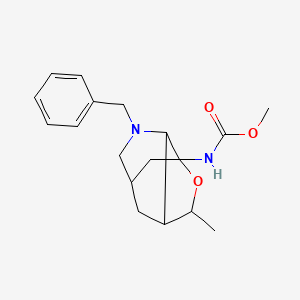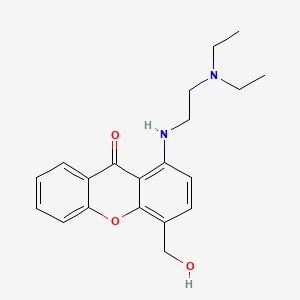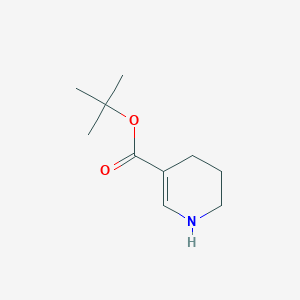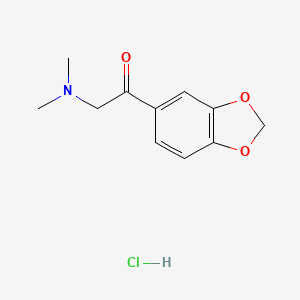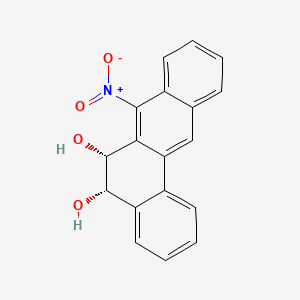
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes a benzene ring fused to an anthracene moiety, with additional hydroxyl and nitro functional groups. The cis- configuration indicates the specific spatial arrangement of the substituents around the dihydroxy and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- typically involves multi-step organic reactions. One common approach is the nitration of Benz(a)anthracene, followed by reduction and subsequent hydroxylation. The nitration step requires concentrated nitric acid and sulfuric acid as catalysts, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The final hydroxylation step often employs reagents like osmium tetroxide or potassium permanganate under controlled conditions to ensure the cis- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-5,6-quinone.
Reduction: Formation of benz(a)anthracene-5,6-diol, 5,6-dihydro-7-amino-, cis-.
Substitution: Formation of halogenated derivatives of benz(a)anthracene.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- involves its interaction with cellular components. The compound can intercalate into DNA, leading to mutations and potentially causing carcinogenesis. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA and proteins, disrupting normal cellular functions. The hydroxyl groups facilitate the formation of reactive oxygen species, contributing to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dichloro-
- Benz(a)anthracene-5,6-diol, 5,6-dihydro-7,12-dibromo-
Uniqueness
Benz(a)anthracene-5,6-diol, 5,6-dihydro-7-nitro-, cis- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The cis- configuration also influences its interaction with biological molecules, making it a valuable compound for studying structure-activity relationships.
Eigenschaften
CAS-Nummer |
119056-55-2 |
|---|---|
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(5S,6R)-7-nitro-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19(22)23)15(14)18(17)21/h1-9,17-18,20-21H/t17-,18+/m0/s1 |
InChI-Schlüssel |
IZWSVQWHIHCZNY-ZWKOTPCHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4[C@@H]([C@@H](C3=C2[N+](=O)[O-])O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(C(C3=C2[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



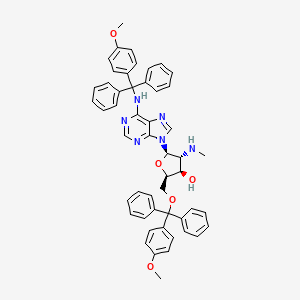
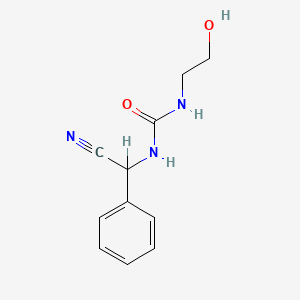
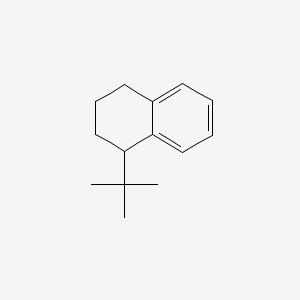
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
